7-Bromo-1,2,2-trimethyl-1,2,3,4-tetrahydroquinoxaline
Overview
Description
7-Bromo-1,2,2-trimethyl-1,2,3,4-tetrahydroquinoxaline is an organic compound with the molecular formula C11H15BrN2. It belongs to the class of quinoxalines, which are heterocyclic compounds containing a benzene ring fused to a pyrazine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-1,2,2-trimethyl-1,2,3,4-tetrahydroquinoxaline typically involves the bromination of 1,2,2-trimethyl-1,2,3,4-tetrahydroquinoxaline. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like chloroform or carbon tetrachloride. The reaction conditions usually involve refluxing the mixture for several hours to ensure complete bromination .
Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, potentially using continuous flow reactors to enhance efficiency and control over reaction parameters .
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form quinoxaline derivatives with different functional groups.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of 1,2,2-trimethyl-1,2,3,4-tetrahydroquinoxaline.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products:
- Substituted quinoxalines with various functional groups.
- Oxidized quinoxaline derivatives.
- Reduced forms of the original compound .
Scientific Research Applications
7-Bromo-1,2,2-trimethyl-1,2,3,4-tetrahydroquinoxaline has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be used in the development of organic semiconductors and other advanced materials.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and other biological processes.
Mechanism of Action
The mechanism of action of 7-Bromo-1,2,2-trimethyl-1,2,3,4-tetrahydroquinoxaline depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
1,2,2-Trimethyl-1,2,3,4-tetrahydroquinoxaline: Lacks the bromine atom, making it less reactive in substitution reactions.
7-Chloro-1,2,2-trimethyl-1,2,3,4-tetrahydroquinoxaline: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.
7-Fluoro-1,2,2-trimethyl-1,2,3,4-tetrahydroquinoxaline: Contains a fluorine atom, which can significantly alter its electronic properties and reactivity.
Uniqueness: The presence of the bromine atom in 7-Bromo-1,2,2-trimethyl-1,2,3,4-tetrahydroquinoxaline makes it more versatile in synthetic applications, particularly in nucleophilic substitution reactions.
Properties
IUPAC Name |
6-bromo-3,3,4-trimethyl-1,2-dihydroquinoxaline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrN2/c1-11(2)7-13-9-5-4-8(12)6-10(9)14(11)3/h4-6,13H,7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEYGGUOGVVTLFX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNC2=C(N1C)C=C(C=C2)Br)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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